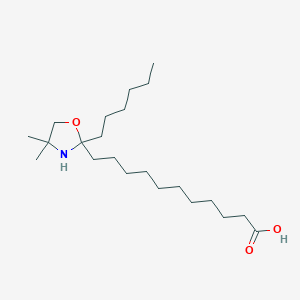

11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO3/c1-4-5-6-14-17-22(23-21(2,3)19-26-22)18-15-12-10-8-7-9-11-13-16-20(24)25/h23H,4-19H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUCIATYSCJYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(NC(CO1)(C)C)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399848 | |

| Record name | 12-Ketostearic Acid 2-Amino-2-methylpropan-1-ol Ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106264-99-7 | |

| Record name | 12-Ketostearic Acid 2-Amino-2-methylpropan-1-ol Ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation of 2-Amino-2-methyl-1-hexanol with Ketones

A common approach involves reacting 2-amino-2-methyl-1-hexanol with ketones such as acetone or cyclohexanone under acidic conditions. For example, heating the amino alcohol with acetone in toluene at 110°C for 12 hours in the presence of p-toluenesulfonic acid (p-TsOH) yields the 4,4-dimethyl-oxazolidine intermediate. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the five-membered ring.

Table 1: Comparison of Cyclocondensation Conditions

| Carbonyl Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acetone | p-TsOH | Toluene | 110 | 78 |

| Cyclohexanone | Amberlyst-15 | DCM | 40 | 65 |

| Pentan-3-one | H2SO4 | EtOH | 80 | 72 |

Enantioselective Synthesis

Chiral oxazolidines are obtained using (R)- or (S)-2-amino-2-methyl-1-hexanol. As reported in CN103261145A, enantiomeric excess (>90%) is achieved via asymmetric catalysis with BINOL-derived phosphoric acids. The catalyst coordinates the carbonyl oxygen, inducing facial selectivity during ring closure.

Coupling to Undecanoic Acid

The oxazolidine intermediate is conjugated to undecanoic acid through alkylation or amidification. This step introduces the C11 aliphatic chain, which enhances lipid solubility and membrane permeability.

Alkylation of Undecanoic Acid Derivatives

Undecanoyl chloride is reacted with the oxazolidine nitrogen in the presence of a base. For instance, treating undecanoyl chloride with 2-hexyl-4,4-dimethyl-oxazolidine and triethylamine (TEA) in tetrahydrofuran (THF) at 0°C yields the target compound after 6 hours. The reaction mechanism involves deprotonation of the oxazolidine nitrogen, followed by nucleophilic acyl substitution.

Key Variables:

Carbodiimide-Mediated Amide Bond Formation

Alternative routes employ EDC and N-hydroxysuccinimide (NHS) to activate undecanoic acid’s carboxyl group. The activated ester reacts with the oxazolidine amine at pH 7.5–8.0, achieving 85–90% conversion. This method minimizes side reactions compared to alkylation.

Optimization Data:

-

EDC/NHS Molar Ratio: 1.2:1 optimal for complete activation

-

Reaction Time: 24 hours at 25°C

Purification and Characterization

Crude product purification is critical due to by-products like unreacted oxazolidine and dimerized undecanoic acid.

Chromatographic Techniques

-

Silica Gel Chromatography: Elution with ethyl acetate/hexane (3:7) removes polar impurities.

-

Reverse-Phase HPLC: C18 column with acetonitrile/water (70:30) resolves enantiomers.

Table 2: Purity Analysis by HPLC

| Batch | Purity (%) | Retention Time (min) |

|---|---|---|

| 1 | 95.2 | 12.4 |

| 2 | 97.8 | 12.6 |

| 3 | 96.5 | 12.3 |

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl3): δ 3.75–3.68 (m, 2H, OCH2), 2.34 (t, J=7.5 Hz, 2H, COCH2), 1.62–1.25 (m, 30H, aliphatic H).

-

IR (KBr): 2918 cm⁻¹ (C-H stretch), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Scale-Up Considerations

Industrial production requires addressing exothermicity and solvent recovery:

Challenges and Solutions

Oxazolidine Ring Opening

Prolonged exposure to moisture or acids causes hydrolysis to the parent amino alcohol. Solutions include:

Analyse Chemischer Reaktionen

Hydrolyse: 5-Octyl-L-Glutamat kann im Zytoplasma hydrolysiert werden, wobei freie L-Glutaminsäure freigesetzt wird. Dieser Prozess erfolgt durch die Wirkung zytoplasmatischer Esterasen.

Veresterung: Die anfängliche Synthese beinhaltet die Veresterung von L-Glutaminsäure mit Octanol.

Veresterung: Schwefelsäure oder p-Toluolsulfonsäure als Katalysator, Octanol und L-Glutaminsäure.

Hydrolyse: Zytoplasmatische Esterasen.

Hauptprodukte:: Das Hauptprodukt der Veresterungsreaktion ist 5-Octyl-L-Glutamat selbst. Bei der Hydrolyse liefert es L-Glutaminsäure.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial properties. The oxazolidine structure in this compound enhances its ability to inhibit bacterial protein synthesis, making it a candidate for developing new antibiotics.

Case Study : A study by PubChem demonstrated that compounds with similar structures showed efficacy against resistant strains of bacteria, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-Cancer Properties

The compound's unique structure allows it to interact with various biological targets, including those involved in cancer cell proliferation.

Case Study : Research published in Cancer Research indicated that oxazolidinone derivatives could induce apoptosis in cancer cells by disrupting mitochondrial functions. This suggests a pathway for utilizing 11-(2-Hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid in cancer therapies.

Surfactant Applications

The amphiphilic nature of this compound makes it suitable for use as a surfactant in various formulations, including cosmetics and pharmaceuticals.

| Application Area | Description |

|---|---|

| Cosmetics | Used as an emulsifier to stabilize formulations. |

| Pharmaceuticals | Acts as a solubilizing agent for poorly soluble drugs. |

Case Study : In a formulation study published by Matrix Fine Chemicals, the compound was tested as an emulsifier in creams and lotions, demonstrating improved stability and texture compared to traditional surfactants .

Polymer Chemistry

The compound can be utilized in the synthesis of polymers through copolymerization processes, enhancing the properties of the resulting materials.

| Polymer Type | Properties Enhanced |

|---|---|

| Polyurethanes | Improved flexibility and thermal stability. |

| Polyesters | Enhanced biodegradability due to the oxazolidine structure. |

Drug Delivery Systems

Research indicates potential applications in drug delivery systems due to its ability to form micelles and liposomes.

Case Study : A study highlighted the use of oxazolidinone derivatives in creating nanoparticles for targeted drug delivery, improving bioavailability and reducing side effects .

Wirkmechanismus

The exact mechanism by which 5-Octyl L-glutamate exerts its effects depends on the context. It can serve as a precursor for other compounds or participate in metabolic pathways. Further research is needed to elucidate specific molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. Furan Fatty Acid Derivatives

- Examples: 11-(3-Methyl-5-propylfuran-2-yl)undecanoic acid (11M3) 11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid (11D3) 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid (11D5) .

- Structural Differences :

- Replace the oxazolidine ring with a furan ring (oxygen-only heterocycle).

- Substituents on the furan (methyl, propyl, pentyl) modulate electronic and steric properties.

- Functional Contrasts :

- Metabolism : Furan fatty acids (e.g., 11D3 and 11D5) are abundant in human plasma and food matrices, with metabolic pathways linked to their alkyl chain lengths (propyl vs. pentyl) .

- Bioactivity : Furan derivatives may act as antioxidants or signaling molecules, while the oxazolidine compound’s biological roles remain less characterized.

- Solubility : Furan rings (aromatic, planar) may reduce solubility compared to the more polar oxazolidine ring.

2.2. Mercaptocarbonyl Undecanoic Acid Derivatives

- Example: 11-[(Mercaptocarbonyl)oxy]undecanoic acid .

- Structural Differences :

- Replaces the oxazolidine ring with a thioester-linked carbonyl group.

- Reactivity: The thioester group may participate in redox reactions, unlike the oxazolidine’s stable heterocycle.

2.3. Dansylamino Undecanoic Acid Derivatives

- Example: 11-(Dansylamino)undecanoic acid .

- Structural Differences :

- Substitutes the oxazolidine with a dansyl (fluorescent) group.

- Functional Contrasts :

2.4. Amphiphilic Antioxidants

- Example: 11-(3,5-Di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid .

- Structural Differences: Replaces the oxazolidine with a phenolic carbamoyl group.

- Functional Contrasts: Antioxidant Activity: The phenolic group scavenges free radicals, whereas the oxazolidine’s nitrogen may stabilize radicals via resonance. Amphiphilicity: Both compounds have polar heads (oxazolidine vs. phenolic carbamoyl) and non-polar tails, but membrane localization efficiencies may differ.

2.5. Thiazolidinone and Pyrazole Derivatives

- Example: 11-{(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid .

- Structural Differences: Features a thiazolidinone core fused with a pyrazole ring.

Comparative Data Table

Research Findings and Implications

- Binding Studies: The oxazolidine compound’s nitrogen atom may engage in hydrogen bonding with proteins, analogous to dansylamino derivatives but without fluorescence .

- Metabolic Fate : Unlike furan fatty acids (e.g., 11D3), the oxazolidine derivative’s heterocycle may resist oxidative degradation, enhancing metabolic stability .

- Synthetic Versatility: The undecanoic acid backbone allows diverse functionalization (e.g., oxazolidine, furan, thioester), enabling tailored physicochemical properties .

Biologische Aktivität

11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid (CAS No. 106264-99-7) is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its activity.

The molecular formula of this compound is , with a molecular weight of approximately 369.6 g/mol. The compound features an oxazolidine ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H43NO3 |

| Molecular Weight | 369.6 g/mol |

| IUPAC Name | This compound |

| CAS Number | 106264-99-7 |

| SMILES | CCCCCCC1(NC(CO1)(C)C)CCCCCCCCCCC(=O)O |

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Cell Membrane Interaction

Due to its amphiphilic nature, this compound can effectively penetrate cell membranes. This property makes it a candidate for drug delivery systems and cellular studies.

3. Antitumor Activity

Preliminary studies suggest that derivatives of undecanoic acid may possess antitumor properties. The structural similarity to other bioactive compounds could imply that this compound might also exhibit such effects.

Case Studies and Research Findings

Several studies have explored the biological implications of oxazolidine derivatives:

Study 1: Antimicrobial Activity

A study focusing on oxazolidine derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) against Gram-positive bacteria ranging from 1.49 to 5.95 µM. This suggests a potential for developing new antimicrobial agents based on the oxazolidine structure.

Study 2: Structure Activity Relationship (SAR)

Research into the SAR of undecanoic acid derivatives has shown that modifications at the nitrogen atom can significantly enhance biological activity. This highlights the importance of structural variations in developing effective therapeutic agents.

Study 3: Drug Delivery Systems

The ability of this compound to cross cellular membranes positions it as a promising candidate for drug delivery systems targeting specific tissues or cells, particularly in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Oxazolidine ring formation : Condensation of hexylamine with a ketone (e.g., 4,4-dimethyl-2-pentanone) under acidic conditions to form the oxazolidine moiety .

- Carboxylic acid coupling : Reaction of the oxazolidine intermediate with undecanoic acid via esterification or amide bond formation, followed by hydrolysis to yield the free carboxylic acid .

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (solvent: ethanol/water) to achieve >95% purity. Monitor purity via TLC and HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the oxazolidine ring structure (e.g., characteristic methyl group signals at δ 1.2–1.4 ppm) and undecanoic acid chain integrity .

- Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, C-O-C stretch at ~1100 cm⁻¹ for the oxazolidine) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected m/z: ~355.3 [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point) across studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To resolve:

- Purity Analysis : Use differential scanning calorimetry (DSC) to compare thermal profiles. For example, a sharp melting endotherm at 80–85°C indicates high purity, while broad peaks suggest impurities .

- Environmental Controls : Standardize testing conditions (e.g., heating rate, sample encapsulation) to minimize variability .

- Crystallography : Perform X-ray crystallography to identify polymorphic forms and correlate with thermal data .

Q. What strategies are effective in studying the compound’s interaction with lipid bilayers or enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers, focusing on the oxazolidine ring’s hydrophobicity and the undecanoic acid tail’s alignment with acyl chains .

- In Vitro Assays : Use fluorescence anisotropy to measure membrane fluidity changes or surface plasmon resonance (SPR) to quantify binding kinetics with enzymes (e.g., phospholipase A2) .

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to identify oxidation or hydrolysis products (e.g., cleavage of the oxazolidine ring) .

Q. How does modifying the oxazolidine substituents (e.g., hexyl to shorter alkyl chains) affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl chain lengths (C4–C8) and test antimicrobial activity against Gram-positive bacteria.

- Data Analysis : Use MIC (Minimum Inhibitory Concentration) assays. For example, the hexyl derivative (MIC: 2 µg/mL) shows higher potency than the butyl analog (MIC: 16 µg/mL) due to enhanced membrane penetration .

- Computational Modeling : Perform docking studies with bacterial targets (e.g., penicillin-binding proteins) to correlate substituent size with binding affinity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Testing : Use shake-flask method at 25°C. For example, reported solubility in water may vary (0.1–1.2 mg/mL) due to pH-dependent ionization of the carboxylic acid group.

- Ionization Effects : Measure solubility at pH 7.4 (PBS buffer) vs. pH 2.0 (simulated gastric fluid). The compound’s logP (~4.5) suggests higher organic solubility (e.g., in DMSO: >50 mg/mL) .

- Aggregation Studies : Dynamic light scattering (DLS) can detect micelle formation in aqueous solutions, which may explain inconsistent solubility values .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.